Coumachlor

Beschreibung

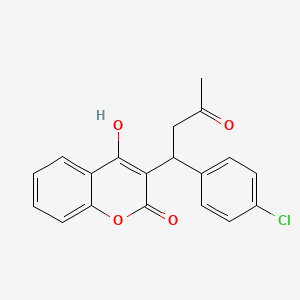

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKWZWCFHUABHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO4 | |

| Record name | Coumachlor | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Coumachlor | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041797 | |

| Record name | Coumachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Coumachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, acetone, chloroform. Slightly soluble in Benzene, ether, In water, 5 mg/l @ 20 °C. | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, crystalline solid, Crystals | |

CAS No. |

81-82-3 | |

| Record name | (±)-Coumachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumachlor [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCD8XZW42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

169-171 °C | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Coumachlor in Rodents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumachlor, a first-generation anticoagulant rodenticide, operates by disrupting the vitamin K cycle in rodents, leading to fatal hemorrhaging. This technical guide delineates the molecular mechanism of action of this compound, focusing on its role as a potent inhibitor of vitamin K epoxide reductase (VKOR). By competitively inhibiting this crucial enzyme, this compound prevents the regeneration of vitamin K, a vital cofactor for the synthesis of essential blood clotting factors. This document provides a comprehensive overview of the biochemical pathways affected, quantitative toxicological data, and detailed experimental protocols relevant to the study of this compound and its effects on rodents.

Introduction

This compound is a synthetic derivative of 4-hydroxycoumarin and is categorized as a first-generation anticoagulant rodenticide (FGAR).[1][2] Unlike its more potent second-generation counterparts, this compound typically requires multiple ingestions by rodents to achieve a lethal dose.[3] Its primary application is in the control of rodent populations in agricultural and urban environments.[2] The mechanism of action of all anticoagulant rodenticides, including this compound, is centered on the disruption of the vitamin K-dependent coagulation cascade.[4][5]

Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The anticoagulant effect of this compound is a direct consequence of its inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[1][6] VKOR is an integral membrane protein located in the endoplasmic reticulum of hepatocytes and other cells.[7][8]

The Vitamin K Cycle

Under normal physiological conditions, Vitamin K is essential for the post-translational modification of several blood clotting factors.[9][10][11] The reduced form of vitamin K, vitamin K hydroquinone (KH₂), acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[9][12] GGCX catalyzes the carboxylation of glutamate (Glu) residues on precursor proteins to form γ-carboxyglutamate (Gla) residues.[12][13] This carboxylation is critical for the calcium-binding capacity of these proteins, enabling their activation and participation in the coagulation cascade.[11][13]

During this carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide.[9][11] For the coagulation process to be sustained, vitamin K epoxide must be recycled back to its active hydroquinone form. This recycling is accomplished by VKOR, which catalyzes the reduction of vitamin K epoxide back to vitamin K, which is then further reduced to vitamin K hydroquinone.[8][9][14]

This compound as a VKOR Inhibitor

This compound, due to its structural similarity to vitamin K, acts as a competitive inhibitor of VKOR.[8][14] It binds to the enzyme, preventing the reduction of vitamin K epoxide.[1][6] This blockage of the vitamin K cycle leads to a progressive depletion of the active, reduced form of vitamin K (vitamin K hydroquinone).[15]

Disruption of the Coagulation Cascade

The depletion of vitamin K hydroquinone directly impairs the γ-glutamyl carboxylation of vitamin K-dependent clotting factors.[12][13] These factors, primarily prothrombin (Factor II), Factor VII, Factor IX, and Factor X, are synthesized in the liver in their inactive, uncarboxylated forms.[12][13] Without the necessary Gla residues, these clotting factors are unable to bind calcium and phospholipids effectively, rendering them non-functional in the coagulation cascade.[11]

The consequence is a dose-dependent decrease in the circulating levels of active clotting factors, leading to a prolongation of clotting times, such as the prothrombin time (PT).[16] As the levels of these factors fall below a critical threshold, the blood's ability to clot is severely compromised. This results in spontaneous and uncontrolled internal bleeding, which is the ultimate cause of death in rodents poisoned with this compound.[4][5] Clinical signs of poisoning, such as lethargy, weakness, and visible bleeding from the nose or gums, typically appear several days after ingestion, once the existing pool of active clotting factors has been depleted.[15]

Quantitative Data

The following tables summarize the available quantitative data regarding the toxicity of this compound in rodents.

| Parameter | Species | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat (albino Norway) | 900.0 mg/kg | |

| Rat (Norway) | >4.3 mg/kg | ||

| Mouse | 16.5 mg/kg |

LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Experimental Protocols

This section outlines methodologies for key experiments cited in the study of this compound's mechanism of action.

Acute Oral Toxicity Study (LD₅₀ Determination) in Rats

This protocol is a generalized procedure for determining the acute oral lethal dose of a substance like this compound in rats.

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

Materials:

-

Wistar or Sprague-Dawley rats (specific pathogen-free, of a single sex, and within a defined weight range).

-

This compound (analytical grade).

-

Vehicle for administration (e.g., corn oil, polyethylene glycol).

-

Oral gavage needles.

-

Animal caging with appropriate bedding, food, and water.

-

Balance for weighing animals and the test substance.

Procedure:

-

Animal Acclimatization: House the rats in standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) for at least 5 days prior to the experiment to allow for acclimatization. Provide free access to standard rodent chow and water.

-

Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD₅₀.

-

Animal Grouping and Dosing: Randomly assign rats to different dose groups, including a control group receiving only the vehicle. Typically, 5-10 animals per group are used. Administer the prepared doses orally via gavage. The volume administered should be consistent across all groups (e.g., 10 ml/kg body weight).

-

Observation: Observe the animals continuously for the first few hours post-dosing and then periodically (e.g., daily) for at least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Note the time of death for each animal.

-

Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.

Prothrombin Time (PT) Assay in Rats

This assay measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor, assessing the integrity of the extrinsic and common coagulation pathways.

Objective: To quantify the anticoagulant effect of this compound by measuring the prolongation of prothrombin time.

Materials:

-

Rats (as described above).

-

This compound.

-

Anesthetic (e.g., isoflurane, ketamine/xylazine).

-

Syringes and needles.

-

Anticoagulant tubes (containing 3.2% sodium citrate).

-

Refrigerated centrifuge.

-

Coagulometer.

-

Commercial PT reagent (containing tissue thromboplastin and calcium).

Procedure:

-

Dosing: Administer this compound to a group of rats at a specific dose and for a defined period. A control group should receive the vehicle only.

-

Blood Collection: At predetermined time points after dosing, anesthetize the rats and collect blood via cardiac puncture or from the vena cava. Immediately transfer the blood into tubes containing sodium citrate (in a 9:1 blood to citrate ratio) and mix gently by inversion.

-

Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C to separate the plasma. Carefully collect the supernatant (platelet-poor plasma).

-

PT Measurement:

-

Pre-warm the PT reagent and the plasma sample to 37°C.

-

Pipette a specific volume of plasma (e.g., 50 µL) into a pre-warmed cuvette in the coagulometer.

-

Add double the volume of the pre-warmed PT reagent (e.g., 100 µL) to the plasma to initiate the clotting reaction.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.

-

-

Data Analysis: Compare the PT values of the this compound-treated group to the control group. The results are typically expressed as the mean PT in seconds ± standard deviation.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This cell-based assay provides a method to determine the inhibitory potency of a compound like this compound on VKORC1 activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for VKORC1.

Materials:

-

HEK293T cells (or another suitable cell line).

-

Expression vectors for human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX with a reporter tag).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

This compound stock solution (in DMSO).

-

Vitamin K epoxide.

-

ELISA kit for the detection of the carboxylated reporter protein.

-

96-well cell culture plates.

-

Luminometer or ELISA plate reader.

Procedure:

-

Cell Culture and Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells with the VKORC1 expression vector and the reporter vector.

-

Inhibitor Treatment: After transfection, replace the medium with fresh medium containing various concentrations of this compound and a fixed concentration of vitamin K epoxide. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a sufficient period (e.g., 48 hours) to allow for the expression and secretion of the reporter protein.

-

Sample Collection and Analysis: Collect the cell culture supernatant. Quantify the amount of carboxylated reporter protein using a specific ELISA.

-

Data Analysis: Plot the percentage of VKORC1 activity (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the Vitamin K Cycle by this compound.

Caption: Workflow for Prothrombin Time (PT) Assay in Rodents.

Conclusion

This compound exerts its rodenticidal effect through a well-defined mechanism of action: the inhibition of vitamin K epoxide reductase. This targeted disruption of the vitamin K cycle leads to a catastrophic failure of the coagulation cascade, resulting in fatal internal hemorrhaging. Understanding this core mechanism is fundamental for the development of more effective and safer rodent control agents, as well as for the clinical management of accidental poisoning in non-target species. The experimental protocols provided herein offer a framework for the continued study and evaluation of this compound and other anticoagulant compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative method for analysis of six anticoagulant rodenticides in faeces, applied in a case with repeated samples from a dog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Prolonged coagulopathy related to coumarin rodenticide in a young patient: superwarfarin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Genetic Basis of Resistance to Anticoagulants in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. DETERMINANTS OF THE CLOTTING FACTOR RESPONSE TO WARFARIN IN THE RAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 14. doc.govt.nz [doc.govt.nz]

- 15. cdpr.ca.gov [cdpr.ca.gov]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-depth Technical Guide to the Chemical Properties and Structure of Coumachlor

This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Coumachlor. It is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a synthetic derivative of hydroxycoumarin.[1] It presents as a white to off-white crystalline solid.[2]

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅ClO₄ | [3][4][5] |

| Molecular Weight | 342.77 g/mol | [3][4][6] |

| CAS Number | 81-82-3 | [1][3][6] |

| Melting Point | 168-170 °C | [5] |

| Boiling Point | 543.1±50.0 °C (Predicted) | [5] |

| Solubility | Soluble in acetone. | [5] |

| pKa | 4.50±1.00 (Predicted) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 3.3 | [1] |

Chemical Structure

This compound is a chiral molecule that typically exists as a racemic mixture, containing equal amounts of both enantiomers.[7]

| Identifier | Value | Source |

| IUPAC Name | 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | [1] |

| SMILES | CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | [2][4][6] |

| InChI | InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 | [2][4][6] |

| InChIKey | DEKWZWCFHUABHE-UHFFFAOYSA-N | [2][6][7] |

Mechanism of Action

This compound is a first-generation anticoagulant rodenticide.[6][7] Its mechanism of action is similar to that of warfarin, involving the inhibition of vitamin K epoxide reductase.[1] This enzyme is crucial for the vitamin K cycle, a metabolic pathway that is essential for the post-translational modification of several blood coagulation factors. By blocking the regeneration of the active form of vitamin K, this compound prevents the gamma-carboxylation of glutamic acid residues in prothrombin and other clotting factors (Factors VII, IX, and X). This inhibition of coagulation factor synthesis leads to a deficiency of functional clotting factors, ultimately resulting in internal hemorrhaging and death.[6]

Experimental Protocols

A common method for the synthesis of this compound involves the condensation of 4-hydroxycoumarin with 4-(4-chlorophenyl)-4-oxobutan-2-one (p-chlorobenzalacetone).[1] More recent green chemistry approaches have explored the asymmetric synthesis of this compound in aqueous media using quinoline-derived 1,2-diamines as organocatalysts.[8][9] This method offers high enantioselectivity.[8]

Several analytical methods are available for the detection and quantification of this compound in various matrices.

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of this compound.[1]

-

Sample Preparation: Extraction of the analyte from the sample matrix, followed by derivatization if necessary to improve volatility and thermal stability.

-

GC Separation: A capillary column is used to separate this compound from other components in the sample.

-

MS Detection: The mass spectrometer is used to identify and quantify this compound based on its mass spectrum.[1]

4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS and HPLC-MS/MS)

LC-MS and HPLC-MS/MS are highly sensitive and selective methods for the analysis of this compound, particularly in biological samples.[1][10][11]

-

Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can be used for the extraction and cleanup of this compound from animal blood and tissues.[11] This may involve extraction with acetonitrile followed by cleanup with sorbents like Florisil and C18.[11]

-

LC Separation: Reversed-phase chromatography is typically employed to separate this compound from matrix components.

-

MS/MS Detection: Electrospray ionization (ESI) in negative mode is often used, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[10]

4.2.3 Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers have been developed for the selective recognition and extraction of warfarin and this compound.[12] These polymers are created using a template molecule (in this case, this compound or warfarin) to form specific binding sites.[12]

-

Polymer Preparation: MIPs for this compound can be synthesized using 4-vinylpyridine as a functional monomer and ethylene glycol dimethacrylate as a crosslinker through a multi-step swelling and polymerization method.[12]

-

Application: These MIPs can be used as selective sorbents in solid-phase extraction (SPE) for sample cleanup and preconcentration before chromatographic analysis. The interactions between the MIP and this compound can include hydrogen bonding, ionic interactions, and hydrophobic interactions.[12]

References

- 1. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 81-82-3: (±)-Coumachlor | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound (CAS 81-82-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound CAS#: 81-82-3 [m.chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound [sitem.herts.ac.uk]

- 8. Green asymmetric synthesis of Warfarin and this compound in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of molecularly imprinted polymers for warfarin and this compound by multi-step swelling and polymerization method and their imprinting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Discovery of Coumachlor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and mechanism of action of Coumachlor, a first-generation 4-hydroxycoumarin anticoagulant rodenticide. It details the historical context of its development, established and modern synthetic protocols, and its biochemical target. Quantitative data on its toxicity and the inhibitory activity of related compounds are presented for comparative analysis. Detailed experimental methodologies and visual diagrams of the pertinent biochemical pathway and experimental workflows are included to support research and development in this area.

Introduction and Historical Context

The discovery of coumarin-based anticoagulants traces back to the observation of a hemorrhagic disease in cattle that had consumed spoiled sweet clover. This led to the isolation of dicoumarol, the causative agent. This discovery paved the way for the development of synthetic derivatives with therapeutic and rodenticidal applications. This compound, chemically known as 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one, emerged from this research as a potent rodenticide. It is a structural analog of the widely known anticoagulant, warfarin.[1] Developed by J. R. Geigy A.-G. in the early 1950s, this compound was one of the principal first-generation anticoagulant rodenticides, alongside warfarin and coumatetralyl.[2] These compounds induce a state of hypocoagulability, leading to internal hemorrhage and death in rodents.

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound, like other 4-hydroxycoumarin anticoagulants, exerts its effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[3] This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood coagulation factors.

The key steps in the vitamin K cycle and the point of inhibition by this compound are as follows:

-

Carboxylation of Glutamate Residues: Vitamin K hydroquinone serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues on precursor proteins to form γ-carboxyglutamate (Gla) residues. This modification is essential for the calcium-binding ability and subsequent activation of clotting factors II (prothrombin), VII, IX, and X.

-

Formation of Vitamin K Epoxide: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide.

-

Regeneration of Vitamin K: The enzyme VKOR is responsible for reducing vitamin K epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone, thus completing the cycle and ensuring a continuous supply of the active form of vitamin K.

This compound acts as a potent inhibitor of VKOR, leading to a depletion of vitamin K hydroquinone. This halts the γ-carboxylation of clotting factor precursors, resulting in the production of non-functional clotting factors and a subsequent anticoagulant effect.[3]

Signaling Pathway Diagram

Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.

Synthesis of this compound

The primary and historically significant method for synthesizing this compound is the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, specifically 4-(p-chlorophenyl)-3-buten-2-one (p-chlorobenzalacetone).

Synthesis of Precursor: p-Chlorobenzalacetone

The precursor, p-chlorobenzalacetone, can be synthesized via a Claisen-Schmidt condensation of p-chlorobenzaldehyde and acetone.

Experimental Protocol: Synthesis of p-Chlorobenzalacetone

-

Reaction Setup: A solution of p-chlorobenzaldehyde (1 mole) in acetone (2 moles) is prepared in a reaction vessel equipped with a stirrer and cooling capabilities.

-

Catalyst Addition: An aqueous solution of sodium hydroxide (10%) is added dropwise to the stirred mixture while maintaining the temperature below 25-30°C.

-

Reaction: The mixture is stirred vigorously for 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude p-chlorobenzalacetone can be purified by recrystallization from ethanol to yield a crystalline solid.

Final Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 4-hydroxycoumarin with p-chlorobenzalacetone. The original synthesis is described in U.S. Patent 2,648,682.[4]

Experimental Protocol: Synthesis of this compound (Adapted from U.S. Patent 2,648,682) [4]

-

Reaction Mixture: 16 parts of 4-hydroxycoumarin and 18 parts of 4-chlorobenzalacetone are suspended in 500 parts of water in a flask equipped with a reflux condenser and a stirrer.[4]

-

Reflux: The suspension is heated to boiling and refluxed for 15 minutes with continuous stirring.[4]

-

Isolation: After cooling, a resinous product is obtained.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by reprecipitation and subsequent recrystallization to yield pure this compound.[4]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Quantitative Data

Quantitative assessment of the biological activity of this compound and related compounds is crucial for understanding their potency and for the development of new derivatives.

Toxicity Data

The acute toxicity of this compound is typically expressed as the LD50 (Lethal Dose, 50%), which is the dose required to kill half the members of a tested population.

| Compound | Test Animal | Route of Administration | LD50 |

| This compound | Rat (albino Norway) | Oral | 900.0 mg/kg[5] |

| This compound | Dog | Oral | <5 mg/kg (Minimum Lethal Dose)[1] |

| This compound | Swine | Oral | <5 mg/kg (Minimum Lethal Dose)[1] |

In Vitro Inhibitory Activity

| Compound | Enzyme | Assay Type | IC50 |

| Warfarin | Wild-type VKORC1 | Cell-based | 24.7 nM |

| Phenprocoumon | Wild-type VKORC1 | Cell-based | 4.2 nM[6] |

| Acenocoumarol | Wild-type VKORC1 | Cell-based | ~4.1 nM (estimated sixfold lower than warfarin) |

Note: IC50 values can vary depending on the specific assay conditions.

Modern Synthetic Approaches

While the classical Michael addition remains a fundamental method for the synthesis of this compound, modern organic synthesis has introduced greener and more efficient alternatives.

Asymmetric Synthesis

For anticoagulants used therapeutically, such as warfarin, the S-enantiomer is significantly more active than the R-enantiomer. This has driven the development of asymmetric syntheses to produce enantiomerically pure compounds. An efficient green synthesis of both enantiomers of warfarin and this compound has been achieved in an aqueous medium via an asymmetric iminium-type Michael reaction. This method utilizes quinoline-derived 1,2-diamines as catalysts in combination with mandelic acid, achieving high enantioselectivity (up to 91% ee).[7]

Ionic Liquid-Catalyzed Synthesis

Ionic liquids have been employed as alternative reaction media for the Michael addition of 4-hydroxycoumarin to benzalacetone (the precursor for warfarin). This approach can lead to high yields (up to 96% for warfarin) at room temperature and simplifies product isolation, aligning with the principles of green chemistry.

Conclusion

This compound represents a significant milestone in the development of rodenticides, stemming from the foundational discovery of dicoumarol. Its synthesis via the Michael addition of 4-hydroxycoumarin to p-chlorobenzalacetone is a classic example of carbon-carbon bond formation in heterocyclic chemistry. The mechanism of action, centered on the inhibition of the vitamin K cycle, is well-established and continues to be a target for the development of new anticoagulant drugs. While this compound itself has been largely superseded by second-generation anticoagulants, the study of its synthesis and biological activity provides a valuable framework for researchers in medicinal chemistry and drug development. Future research may focus on leveraging modern synthetic methodologies to create novel 4-hydroxycoumarin derivatives with improved efficacy, selectivity, and safety profiles.

References

- 1. Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Coumachlor: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Coumachlor, a first-generation anticoagulant rodenticide, has a long history in pest control. Understanding its journey through a living organism—its absorption, distribution, metabolism, and excretion (ADME)—is critical for both efficacy and safety assessment. This technical guide synthesizes the available scientific knowledge on the in vivo pharmacokinetics and metabolism of this compound and related coumarin anticoagulants, providing a comprehensive resource for the scientific community.

Pharmacokinetic Profile: A Comparative Overview

Direct and detailed in vivo pharmacokinetic data for this compound is notably scarce in publicly available literature. To provide a functional understanding, this section presents a comparative overview of pharmacokinetic parameters for closely related first-generation anticoagulant rodenticides, namely warfarin and coumatetralyl. These compounds share a similar mechanism of action and chemical scaffold, making their pharmacokinetic profiles relevant for contextual understanding.

It is crucial to note that while these values offer valuable insights, they are not direct representations of this compound's pharmacokinetics and should be interpreted with caution.

Table 1: Comparative Pharmacokinetic Parameters of First-Generation Anticoagulants in Rodents

| Parameter | Warfarin (Rat) | Coumatetralyl (Mouse) |

| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours[1] | Not explicitly stated |

| Plasma Elimination Half-life (t½) | ~35 hours[1] | 0.52 days (12.48 hours)[2] |

| Volume of Distribution (Vd) | 0.14 L/kg[3] | Not explicitly stated |

| Oral Bioavailability (F) | Nearly 100%[3] | Not explicitly stated |

| Clearance (CL) | 0.2 L/h/70kg[1] | Not explicitly stated |

| Primary Route of Elimination | Renal (as metabolites)[3][4] | Fecal and Urinary[5] |

Disclaimer: This table is a compilation of data from different studies and animal models and is intended for comparative purposes only.

The Metabolic Journey: Biotransformation of Coumarins

The metabolism of coumarin anticoagulants is a complex process primarily occurring in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[5][6] The primary goal of this biotransformation is to convert the lipophilic parent compound into more water-soluble metabolites that can be readily excreted from the body.

For coumarin-based compounds, the main metabolic pathways include:

-

Hydroxylation: This is a key initial step where hydroxyl groups (-OH) are introduced into the coumarin ring structure. For warfarin, hydroxylation can occur at various positions (4'-, 6-, 7-, and 8-positions).[5] Coumatetralyl is also known to be metabolized by hydroxylation, resulting in four identified metabolites in urine and feces.[5]

-

Dechlorination: For chlorinated compounds like this compound, the removal of chlorine atoms is a potential metabolic pathway. While direct evidence for this compound is limited, studies on similar chlorinated compounds suggest this is a plausible biotransformation step.

-

Conjugation: Following hydroxylation, the metabolites often undergo phase II conjugation reactions, primarily with glucuronic acid or sulfate.[6] This process further increases their water solubility and facilitates their elimination.

It is important to note that the specific metabolites and their proportions can vary significantly between species, and even between different stereoisomers of the same compound.[6] For instance, the S- and R-enantiomers of warfarin are metabolized by different CYP isozymes, leading to different metabolic profiles and potencies.[6]

Mechanism of Action: The Vitamin K Cycle Inhibition

This compound, like other coumarin anticoagulants, exerts its effect by disrupting the vitamin K cycle, a critical process for blood coagulation.[7][8][9][10] Specifically, these compounds inhibit the enzyme Vitamin K epoxide reductase (VKOR).[7][9][10]

The following diagram illustrates the signaling pathway of the Vitamin K cycle and the point of inhibition by coumarin anticoagulants.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. ClinPGx [clinpgx.org]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coagulation - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Toxicological Profile of Coumachlor in Non-Target Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of coumachlor in non-target species. This compound, a first-generation anticoagulant rodenticide, poses a significant risk to wildlife and domestic animals through primary and secondary poisoning. This document outlines its mechanism of action, summarizes key toxicological data, provides detailed experimental methodologies for toxicity assessment, and visualizes critical pathways and workflows.

Data Presentation: Quantitative Toxicology of this compound

The following tables summarize the available quantitative data on the acute toxicity of this compound in various non-target species. It is important to note that data for this compound is less extensive compared to second-generation anticoagulants.

| Species | Common Name | LD50 (mg/kg body weight) | Route of Administration | Reference |

| Anas platyrhynchos | Mallard Duck | >2000 | Oral | [1] |

| Various avian species | Birds (general) | High toxicity | Oral | [2] |

| Canis lupus familiaris | Dog | 50 - 100 | Oral | [1] |

| Felis catus | Cat | - | - | [3] |

| Various mammalian species | Mammals (general) | High oral toxicity | Oral | [2] |

| Daphnia magna | Water Flea | High toxicity | Aquatic | [2] |

Table 1: Acute Toxicity (LD50) of this compound in Non-Target Species. This table presents the median lethal dose (LD50) values of this compound for various non-target avian, mammalian, and aquatic invertebrate species.

| Species Category | Observed Sublethal Effects | Reference |

| Birds | Hemorrhaging, impaired growth, coagulopathy, anemia, reduced fitness.[1][4] | [1][4] |

| Mammals | Hemorrhaging, prolonged clotting time, anemia, weakness, lethargy, hematomas.[4][5] | [4][5] |

| Fish | Potential for bioaccumulation, though specific sublethal effects of this compound are not well-documented.[6] | [6] |

Table 2: Documented Sublethal Effects of this compound in Non-Target Species. This table outlines the non-lethal toxicological effects observed in different animal categories following exposure to this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicological effects. The following sections describe standardized methodologies for key toxicological studies, adapted for the evaluation of this compound in non-target species, based on OECD and EPA guidelines.

Avian Acute Oral Toxicity Test (Adapted from OECD Guideline 223)

Objective: To determine the acute oral toxicity (LD50) of this compound in an avian species (e.g., Northern Bobwhite or Mallard duck).

Methodology:

-

Test Animals: Healthy, young adult birds of a single species, acclimated to laboratory conditions for at least 7 days.

-

Housing: Housed in individual cages under controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Standard commercial avian diet and water provided ad libitum.

-

Test Substance Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dose Administration: A single dose of the test substance is administered directly into the crop or esophagus using a gavage tube. A control group receives the vehicle only. At least three dose levels are used, with a geometric progression between doses.

-

Observation Period: Birds are observed for mortality, clinical signs of toxicity (e.g., lethargy, ruffled feathers, bleeding), and changes in body weight for at least 14 days post-dosing.

-

Necropsy: All birds (including those that die during the study and survivors at termination) are subjected to a gross necropsy to identify any pathological changes.

-

Data Analysis: The LD50 and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).

Mammalian Sublethal Toxicity Study (General Protocol)

Objective: To evaluate the sublethal effects of repeated oral exposure to this compound in a representative non-target mammalian species (e.g., rat or rabbit).

Methodology:

-

Test Animals: Healthy, young adult mammals of a single strain, acclimated to laboratory conditions.

-

Housing: Housed individually in a controlled environment.

-

Diet: Standard laboratory chow and water provided ad libitum.

-

Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for a specified period (e.g., 28 or 90 days). At least three dose levels and a control group are used.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at specified intervals and at termination for analysis of hematological parameters (e.g., prothrombin time, activated partial thromboplastin time, red blood cell count) and clinical chemistry parameters (e.g., liver enzymes).

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: Statistical analysis is performed to determine any significant differences between the treated and control groups.

Analytical Method for this compound Residue in Animal Tissues

Objective: To quantify the concentration of this compound in the tissues (e.g., liver) of exposed non-target animals.

Methodology:

-

Sample Preparation: A known weight of tissue is homogenized.

-

Extraction: The homogenized tissue is extracted with an organic solvent (e.g., acetonitrile or a mixture of chloroform and acetone).

-

Cleanup: The extract is purified using solid-phase extraction (SPE) or gel permeation chromatography to remove interfering substances.

-

Analysis: The cleaned-up extract is analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of a this compound standard.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the toxicology of this compound.

Signaling Pathway: Inhibition of the Vitamin K Cycle

Caption: Inhibition of the Vitamin K cycle by this compound in a hepatocyte.

Experimental Workflow: Non-Target Acute Oral Toxicity Assessment

Caption: A generalized experimental workflow for an acute oral toxicity study.

Logical Relationship: Primary vs. Secondary Poisoning

Caption: The pathways of primary and secondary poisoning by this compound.

Conclusion

The toxicological profile of this compound reveals significant hazards to a wide range of non-target species. Its mechanism of action, centered on the disruption of the vitamin K cycle, leads to fatal hemorrhaging and various sublethal effects. The data and protocols presented in this guide underscore the importance of rigorous toxicological evaluation for anticoagulant rodenticides. The provided visualizations offer a clear understanding of the biochemical and ecological pathways through which this compound exerts its toxic effects. Continued research and adherence to standardized testing protocols are essential for mitigating the risks posed by this compound and other anticoagulant rodenticides to non-target wildlife and domestic animals.

References

- 1. Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Development of Coumachlor: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide delves into the early studies and historical development of Coumachlor, a first-generation anticoagulant rodenticide. It provides a comprehensive overview of its synthesis, mechanism of action, and toxicological profile based on early research. This document is intended for researchers, scientists, and professionals in drug development interested in the history and foundational science of coumarin-based anticoagulants.

Historical Development

This compound was introduced around 1952 by J. R. Geigy S.A.[1]. As a first-generation anticoagulant, it represented a significant development in rodent control. It was marketed under trade names including Tomorin and Ratilan[2]. This compound's efficacy is based on its ability to induce internal hemorrhaging after repeated ingestion by rodents[3]. Over time, resistance in target populations and the development of more potent second-generation anticoagulants have led to this compound being considered largely obsolete in many regions[2].

Synthesis of this compound

The primary method for synthesizing this compound, as detailed in early patents, involves the condensation of 4-hydroxycoumarin with p-chlorobenzalacetone[1]. This Michael addition reaction forms the characteristic 3-substituted 4-hydroxycoumarin structure.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the methodology described in U.S. Patent 2,648,682[3].

Materials:

-

4-hydroxycoumarin

-

4-chlorobenzalacetone

-

Water or an inert solvent (e.g., ethanol)

-

Basic condensation agent (e.g., pyridine) (optional)

Procedure:

-

A suspension of equimolecular amounts of 4-hydroxycoumarin (16 parts) and 4-chlorobenzalacetone (18 parts) is prepared in water (500 parts).

-

The suspension is heated and boiled under reflux for approximately 15 minutes with stirring.

-

After boiling, the mixture is cooled. The resulting resinous product precipitates out of the solution.

-

The crude product can be purified by crystallization from a suitable solvent, such as ethanol, or through reprecipitation followed by recrystallization to yield the final product, 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxycoumarin (this compound).

-

Alternatively, the reaction can be carried out by heating the reactants in the presence of a basic condensation agent like pyridine or in an inert solvent[3].

Visualization of Synthesis Pathway

References

An In-depth Technical Guide to Coumachlor: A First-Generation Anticoagulant Rodenticide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Coumachlor is a first-generation anticoagulant rodenticide that is now largely obsolete in many regions.[1] Information regarding its detailed pharmacokinetics and environmental degradation pathways is limited in publicly available scientific literature. This guide synthesizes the most current and relevant technical information available.

Introduction

This compound is a synthetic derivative of 4-hydroxycoumarin and is classified as a first-generation anticoagulant rodenticide (FGAR).[2][3] Its primary application is in the control of rodent populations, including rats and mice.[1] Like other coumarin-based anticoagulants, its mechanism of action is rooted in the disruption of the vitamin K-dependent coagulation cascade, leading to fatal internal hemorrhaging in target species.[4][5] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, synthesis, toxicology, and relevant experimental protocols for its study and analysis.

Chemical and Physical Properties

This compound is a crystalline solid that is practically insoluble in water but soluble in organic solvents such as acetone, alcohol, and chloroform.[6] The molecule contains a chiral center, and it is typically produced and used as a racemic mixture.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | [4] |

| Synonyms | Tomorin, Ratilan, 3-(α-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin | [4] |

| CAS Number | 81-82-3 | [6] |

| Molecular Formula | C₁₉H₁₅ClO₄ | [6] |

| Molar Mass | 342.77 g/mol | [6] |

| Appearance | White to off-white crystalline solid/powder | [6][7] |

| Melting Point | 168-171 °C | [6] |

| Water Solubility | 5 mg/L at 20 °C | [8] |

| Chirality | Exists as a racemic mixture of enantiomers | [1] |

Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant activity of this compound is a direct result of its interference with the vitamin K cycle, which is essential for the synthesis of several blood coagulation factors in the liver.[4]

Specifically, this compound inhibits the enzyme Vitamin K Epoxide Reductase (VKOR).[4] This enzyme is critical for the regeneration of the reduced form of vitamin K (vitamin K hydroquinone), which acts as a cofactor for the enzyme γ-glutamyl carboxylase.[4] This carboxylase is responsible for the post-translational modification of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on vitamin K-dependent clotting factors.[4] These Gla residues are essential for the calcium-dependent binding of these factors to phospholipid membranes, a critical step in the coagulation cascade.[4]

By inhibiting VKOR, this compound leads to a depletion of reduced vitamin K, thereby preventing the carboxylation and activation of clotting factors II (prothrombin), VII, IX, and X.[4] The liver continues to synthesize the protein precursors of these factors, but they lack biological activity. This leads to a progressive decrease in the concentration of functional clotting factors in the circulation, resulting in a coagulopathic state and, ultimately, death from internal hemorrhage.[4][5]

Synthesis

The commercial production of this compound is typically achieved through a condensation reaction. One common method involves the reaction of 4-hydroxycoumarin with 4-chlorobenzylacetone under controlled conditions, often in the presence of a base and a solvent like ethanol or acetic acid.[1] Another described method is the condensation of 3-carbethoxy-4-hydroxycoumarin and p-chlorobenzalacetone.[4]

Toxicology

This compound is classified as having high oral toxicity to mammals.[1] As a first-generation anticoagulant, multiple feedings over several days are typically required to deliver a lethal dose, which can lead to a delayed onset of clinical signs.[8]

Table 2: Acute Toxicity of this compound in Various Species

| Species | Route | Toxicity Value | Reference(s) |

| Rat (Albino Norway) | Oral | LD₅₀: 900 mg/kg | [8] |

| Dog | Oral | MLD: <5 mg/kg | [8][9] |

| Swine | Oral | MLD: <5 mg/kg | [8][9] |

LD₅₀: Lethal Dose, 50%. The single dose of a substance that causes the death of 50% of an animal population from exposure to the substance by any route other than inhalation. MLD: Minimum Lethal Dose.

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)

Detailed pharmacokinetic data for this compound is not extensively available. However, based on its chemical properties and information from related coumarin compounds, the following can be inferred:

-

Absorption: this compound is a lipophilic compound, which facilitates its absorption from the gastrointestinal tract after oral ingestion.[7] It can also be absorbed through the skin.[5]

-

Distribution: Following absorption, it is distributed throughout the body via the circulatory system. High protein binding in the plasma is characteristic of coumarin anticoagulants, which can influence their distribution and prolong their half-life.[7]

-

Metabolism: Biotransformation of coumarins primarily occurs in the liver, involving enzymes from the cytochrome P450 system.[7] Hydroxylation is a common metabolic pathway for related compounds like coumatetralyl and warfarin.[7] However, the specific metabolites of this compound are not well-documented in the available literature.

-

Excretion: Metabolites of coumarin compounds are typically excreted in the urine and feces.[7] The low water solubility of the parent compound suggests that it must be metabolized to more polar, water-soluble forms to be efficiently eliminated from the body.[6]

Environmental Fate and Degradation

Specific data on the environmental degradation pathways of this compound are scarce. As a pesticide, its environmental fate is influenced by factors such as soil type, microbial activity, sunlight (photodegradation), and water.[1] Its low water solubility and potential for binding to organic matter in soil may limit its mobility but could contribute to its persistence in certain environments.[1][7] The biotransformation by soil and water microorganisms is a likely route of degradation, though the specific breakdown products have not been well-characterized.[10]

Experimental Protocols

Protocol for Rodenticide Efficacy Testing (Choice Test)

This protocol is a generalized procedure based on guidelines from the U.S. Environmental Protection Agency (EPA) for evaluating the efficacy of dry bait anticoagulant rodenticides.[11][12]

-

Test Animals: Use healthy, sexually mature, wild-type or albino rodents (e.g., Mus musculus, Rattus norvegicus). House animals individually or in single-sex groups.[12]

-

Acclimation Period (Minimum 3 days): Acclimate animals to test cages and conditions (e.g., 20-25°C). Provide water and a standard laboratory diet ad libitum.[12]

-

Pre-test Feeding (3 days): Remove the standard diet and provide a choice between two containers of a non-toxic challenge diet to establish baseline food consumption and feeding positions.

-

Test Period (Typically 4 days for FGARs):

-

Replace one of the challenge diet containers with the this compound-treated bait. The other container should still hold the fresh challenge diet.

-

Measure the consumption of both the treated bait and the challenge diet daily.

-

Reverse the position of the food containers every 24 hours to avoid positional bias.[12]

-

-

Post-treatment Observation Period (Minimum 14 days):

-

Remove both the treated bait and the challenge diet. Provide the standard laboratory diet.

-

Observe animals daily for signs of intoxication (e.g., lethargy, bleeding) and mortality.

-

Record the day of death for each animal.

-

-

Data Analysis: Calculate the percentage of bait consumption versus total food consumption during the test period. Determine the mortality rate and the average time to death. A control group receiving only the challenge diet must be run in parallel.[12]

Protocol for Prothrombin Time (PT) Assay in Rats

The Prothrombin Time (PT) assay measures the integrity of the extrinsic and common coagulation pathways and is a key indicator of anticoagulant efficacy.

-

Blood Collection:

-

Plasma Preparation:

-

Centrifuge the citrated blood at approximately 1500 x g for 15 minutes to separate the plasma.

-

Carefully aspirate the platelet-poor plasma supernatant into a clean microcentrifuge tube.

-

The assay should be performed promptly. If delayed, plasma can be stored at refrigerated or frozen temperatures, though stability should be validated.[13]

-

-

PT Measurement (using a coagulometer):

-

Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium) to 37°C.

-

Pipette a specific volume of the plasma (e.g., 50 µL) into a cuvette.

-

Add a specific volume of the pre-warmed PT reagent (e.g., 100 µL) to the plasma to initiate clotting.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.

-

-

Interpretation: A prolonged PT compared to control animals indicates a deficiency in vitamin K-dependent clotting factors and the effect of the anticoagulant. Normal PT in rats is typically in the range of 12-15 seconds, but this can vary between laboratories.[14]

Protocol for Analytical Determination in Biological Tissues (HPLC-MS/MS)

This is a representative protocol for the quantification of this compound in tissues like blood or liver, based on common methodologies.[9][15][16][17]

-

Sample Preparation (Extraction):

-

Homogenize a known weight of tissue (e.g., 1 g) or use a known volume of plasma/serum (e.g., 1 mL).

-

Add an internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[9][17]

-

Alternatively, use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method.[16][17]

-

-

Sample Clean-up (Solid-Phase Extraction - SPE):

-

Pass the supernatant from the extraction step through an appropriate SPE cartridge to remove interfering matrix components.

-

Wash the cartridge with a non-eluting solvent.

-

Elute the this compound from the cartridge using a suitable solvent mixture (e.g., hexane-ethyl acetate-acetic acid).[9]

-

Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.[16][17]

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).[16]

-

Flow Rate: 0.2 - 0.4 mL/min.[16]

-

Injection Volume: 5 - 10 µL.[16]

-

Mass Spectrometry Detection:

-

-

Quantification: Create a calibration curve using standards of known concentrations prepared in a matrix similar to the samples. Quantify the this compound concentration in the samples by comparing its peak area (normalized to the internal standard) to the calibration curve.

Conclusion

This compound serves as a representative model for first-generation anticoagulant rodenticides. Its well-understood mechanism of action, targeting the vital vitamin K coagulation cascade, provides a clear basis for its toxicological effects. While it has been largely superseded by second-generation compounds due to issues of resistance and the need for multiple feedings, the study of this compound remains relevant for understanding the fundamental principles of anticoagulant toxicity and for the development of analytical methods for this class of compounds. The experimental protocols detailed herein provide a framework for the efficacy testing and analytical determination essential for the research and development of rodent control agents. Future research into the specific metabolic and degradation pathways of older compounds like this compound could further enhance environmental risk assessments.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. esslabshop.com [esslabshop.com]

- 4. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound 98 81-82-3 [sigmaaldrich.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. higieneambiental.com [higieneambiental.com]

- 9. An HPLC-HR-MS-MS method for identification of anticoagulant rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. Determining the effect of storage conditions on prothrombin time, activated partial thromboplastin time and fibrinogen concentration in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]

Beyond VKORC1: An In-depth Technical Guide on the Molecular Targets of Coumachlor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the molecular targets of Coumachlor, a first-generation anticoagulant, beyond its well-established primary target, Vitamin K epoxide reductase complex subunit 1 (VKORC1). While the pharmacological effects of this compound are predominantly attributed to its inhibition of VKORC1 and the subsequent disruption of the vitamin K cycle, the exploration of its off-target interactions is crucial for a comprehensive understanding of its biological activity and potential for drug repurposing or toxicity assessment.

Despite extensive research into the broader class of coumarins, specific data on the molecular targets of this compound beyond VKORC1 remains notably limited in publicly available scientific literature. Most studies on off-target effects have focused on other coumarin derivatives, such as the widely studied dicoumarol. Therefore, this guide will summarize the known off-targets of related coumarins to infer potential, yet unconfirmed, targets for this compound. It will also present detailed experimental protocols and conceptual frameworks that can be employed to investigate these potential interactions for this compound itself.

Potential Molecular Targets of this compound Inferred from Related Coumarins

Based on the known off-target effects of other coumarin compounds, particularly dicoumarol, the following proteins and cellular processes are proposed as potential secondary targets for this compound. It is critical to emphasize that direct experimental evidence for this compound's interaction with these targets is currently lacking.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones, protecting cells from oxidative stress. Dicoumarol is a well-characterized potent inhibitor of NQO1.[1][2][3] Given the structural similarity, it is plausible that this compound may also inhibit NQO1. Inhibition of NQO1 can have significant downstream effects, including the modulation of p53 stability and potentiation of certain chemotherapeutic agents.[4][5]

Mitochondrial Respiration and Oxidative Phosphorylation

Several studies have demonstrated that various coumarin derivatives can affect mitochondrial function.[6][7] These effects include the inhibition of mitochondrial respiration and ATPase activity, as well as the uncoupling of oxidative phosphorylation.[6][7] Such actions can lead to decreased ATP production and increased generation of reactive oxygen species (ROS), impacting overall cellular bioenergetics.

Carbonyl Reductases (CBRs)

Carbonyl reductases are a group of NAD(P)H-dependent enzymes that metabolize a wide range of endogenous and xenobiotic carbonyl compounds.[8][9] Some quinone reductases have been identified as carbonyl reductases, and given that coumarins can interact with quinone reductases like NQO1, it is conceivable that they may also interact with other carbonyl reductases.[10]

Quantitative Data on Related Coumarins

To provide a framework for potential inhibitory concentrations, the following table summarizes quantitative data for the inhibition of NQO1 by dicoumarol. No such data is currently available for this compound.

| Compound | Target | Assay Type | IC50 | Reference |

| Dicoumarol | NQO1 | In vitro enzyme assay | ~20 nM | [11] |

| Dicoumarol | NQO1 | In vitro enzyme assay (with BSA) | ~200 nM | [11] |

Experimental Protocols for Target Identification and Validation

The following are detailed methodologies that can be adapted to investigate the potential interaction of this compound with the aforementioned targets.

NQO1 Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on NQO1 activity.

Materials:

-

Purified recombinant human NQO1 enzyme

-

This compound stock solution (in DMSO)

-

Dicoumarol (positive control)

-

NADPH

-

Menadione (or other NQO1 substrate)

-

Cytochrome c

-

Bovine Serum Albumin (BSA)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, BSA, cytochrome c, and NADPH.

-

Add varying concentrations of this compound (or dicoumarol) to the wells of the microplate. Include a vehicle control (DMSO).

-

Add the NQO1 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, menadione.

-

Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assessment of Mitochondrial Respiration

This protocol uses high-resolution respirometry to measure the effect of this compound on mitochondrial oxygen consumption.

Materials:

-

Isolated mitochondria or permeabilized cells

-

This compound stock solution (in DMSO)

-

Respiration buffer (e.g., MiR05)

-

Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add isolated mitochondria or permeabilized cells to the respirometer chambers containing respiration buffer.

-

Measure basal respiration (State 2) after the addition of complex I-linked substrates (e.g., pyruvate, malate, glutamate).

-

Add ADP to stimulate ATP synthesis-linked respiration (State 3).

-

Sequentially add varying concentrations of this compound to assess its effect on State 3 respiration.

-

To investigate uncoupling effects, add the ATP synthase inhibitor oligomycin to induce State 4o respiration (leak respiration).

-

Subsequently, titrate the uncoupler FCCP to determine the maximal capacity of the electron transport system (ETS).

-

Finally, inhibit the respiratory chain with rotenone and antimycin A to measure residual oxygen consumption.

-

Analyze the data to determine the effects of this compound on different respiratory states.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to identify direct binding of this compound to target proteins in a cellular context.

Materials:

-

Cultured cells

-

This compound stock solution (in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Equipment for heating samples (e.g., PCR cycler)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibodies against candidate target proteins (e.g., NQO1)

Procedure:

-

Treat cultured cells with this compound or vehicle control (DMSO) for a defined period.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and divide them into aliquots.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

-

Lyse the cells by freeze-thawing or with a lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the potential target proteins.

-

A shift in the thermal stability of a protein in the presence of this compound (i.e., more protein remaining in the soluble fraction at higher temperatures) indicates a direct binding interaction.

Visualizations of Methodologies and Potential Pathways

The following diagrams, generated using the DOT language, illustrate the workflow of the described experimental protocols and a potential signaling pathway that could be affected by this compound.

References

- 1. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FAD-deficient P187S mutation of NAD(P)H:quinone oxidoreductase 1 (NQO1*2) binds and accelerates β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of NQO1: identification of compounds more potent than dicoumarol without associated off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of NAD(P)H-quinone oxidoreductase 1 enhanced the susceptibility of cholangiocarcinoma cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Uncoupler - Wikipedia [en.wikipedia.org]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Coumachlor: A Technical Guide and Call for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumachlor, a first-generation anticoagulant rodenticide, has a history of use in pest control. However, a comprehensive understanding of its environmental fate and degradation pathways remains alarmingly incomplete. This technical guide synthesizes the available information on this compound, outlines the standard methodologies for assessing the environmental impact of such compounds, and highlights the critical data gaps that need to be addressed. While specific experimental data on the degradation rates and products of this compound are largely unavailable in public literature, this document provides a framework for researchers to conduct the necessary studies by detailing established protocols for hydrolysis, photolysis, and biodegradation assessments. The guide also presents a conceptual model of potential environmental pathways and underscores the necessity of further research to accurately characterize the environmental risk posed by this compound.

Introduction